![molecular formula C18H17ClN4O4S B2473377 2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide CAS No. 1251624-69-7](/img/structure/B2473377.png)
2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C18H17ClN4O4S and its molecular weight is 420.87. The purity is usually 95%.
BenchChem offers high-quality 2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyridazinone Derivatives in Drug Discovery
Pyridazinone derivatives, similar to the compound , have been extensively studied for their pharmaceutical applications. For instance, Habernickel (2002) discussed the activity of pyridazino[4,5-b]indole-1-acetamide compounds in cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic contexts. This broad range of potential applications indicates the versatility of these compounds in drug development (Habernickel, 2002).
Chemical Synthesis and Structural Studies
The synthesis and structural assignment of pyridazinone derivatives have been a significant area of research. Maki et al. (1973) explored the Smiles rearrangement in the synthesis of N-Phenyl-2, 3-diazaphenothiazinones, a process crucial for developing structurally related compounds (Maki et al., 1973). Cho et al. (2003) presented a novel synthesis method for pyridazino[4,5-b][1,4]oxazin-3,8-diones, demonstrating the evolving techniques in synthesizing pyridazinone derivatives (Cho et al., 2003).
Potential in Antinociceptive Activity
The antinociceptive activity of pyridazinone derivatives is another area of interest. Doğruer et al. (2000) synthesized new pyridazinone derivatives and investigated their antinociceptive effects, revealing significant potential in pain management (Doğruer et al., 2000).
Applications in Imaging and Diagnostics
The utility of pyridazinone derivatives in imaging techniques, such as PET imaging for identifying translocator protein (TSPO) ligands in cancer, has been explored. Cheung et al. (2014) synthesized and evaluated a pyridazinoindole ligand for this purpose, indicating the compound's potential in diagnostic imaging (Cheung et al., 2014).
Other Potential Applications
Further studies have explored the use of pyridazinone derivatives in various fields, including oil improvement, antioxidant activity, and antimicrobial properties. Nessim (2017) discussed the application of Pyridazinone derivatives in base oil improvement (Nessim, 2017), while Koppireddi et al. (2013) and Saravanan et al. (2010) investigated the antioxidant and antimicrobial properties of these compounds (Koppireddi et al., 2013), (Saravanan et al., 2010).
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(3,5-dioxo-4-prop-2-enylpyridazino[4,5-b][1,4]thiazin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O4S/c1-3-6-22-16(25)10-28-14-8-20-23(18(26)17(14)22)9-15(24)21-11-4-5-13(27-2)12(19)7-11/h3-5,7-8H,1,6,9-10H2,2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHPXXVMHMKJHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=C(C=N2)SCC(=O)N3CC=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

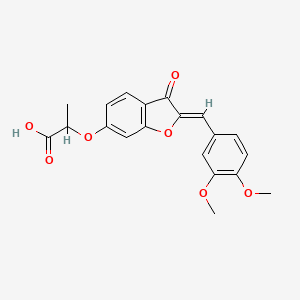
![2-(9-benzyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid](/img/structure/B2473297.png)
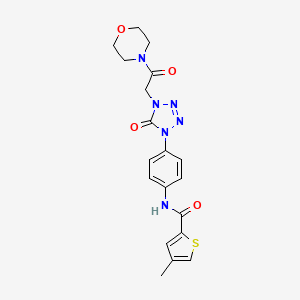
![(E)-3-((pyridin-3-ylmethylene)amino)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2473301.png)
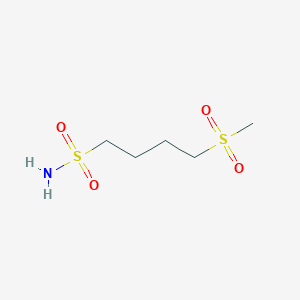
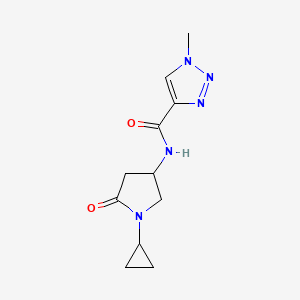
![2-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2473307.png)
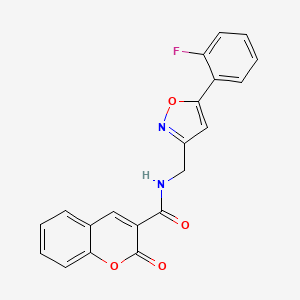
![1,6-diisopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2473309.png)
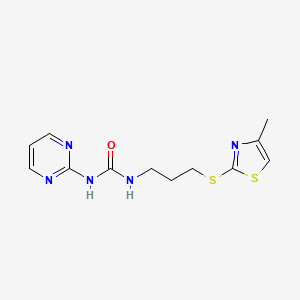
![3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B2473312.png)
![ethyl (2Z)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methoxyimino)propanoate](/img/structure/B2473313.png)

